molecular formula C12H14N2OS B360070 4-(4-Propoxy-phenyl)-thiazol-2-ylamine CAS No. 15850-30-3

4-(4-Propoxy-phenyl)-thiazol-2-ylamine

Cat. No. B360070
CAS RN: 15850-30-3
M. Wt: 234.32g/mol
InChI Key: CLPZNBPIUKEMTL-UHFFFAOYSA-N
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Description

“4-(4-Propoxy-phenyl)-thiazol-2-ylamine” is a compound that belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring . It’s worth noting that the exact compound “this compound” was not found in the search results, but similar compounds such as “4-(4’-Propoxyphenyl)phenylboronic acid” and “4-Propoxyphenylboronic acid” were found .


Synthesis Analysis

Boronic acids, such as “4-(4’-Propoxyphenyl)phenylboronic acid”, are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The synthetic processes used to obtain these active compounds are also referred . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular formula of “4-(4’-Propoxyphenyl)phenylboronic acid” is C15H17BO3 with a molecular weight of 256.10 g/mol . Boronic acids can form strong hydrogen bonds, which are essential for their inhibitory activity .


Chemical Reactions Analysis

Boronic acids, such as “4-(4’-Propoxyphenyl)phenylboronic acid”, are used as building blocks and synthetic intermediates . They are involved in various chemical reactions, including the Suzuki coupling reaction and the Passerini-type three-component coupling reaction .

Scientific Research Applications

Synthesis and Biological Activity

  • Anthelmintic and Anti-inflammatory Activities : A study describes the synthesis and characterization of new thiazole derivatives, highlighting their anthelmintic and anti-inflammatory activities. These compounds show promise in the development of new treatments for inflammatory diseases and parasitic infections (Shetty, Khazi, & Ahn, 2010).

Pharmaceutical Applications

  • Angiotensin II Receptor Antagonists : Research into 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines shows potential for the development of antihypertensive and cardiotropic drugs. These compounds were synthesized and evaluated for their effects on the cardiovascular system, demonstrating antihypertensive effects (Drapak et al., 2019).

Antioxidant Activity

  • Thiazolidin-4-one Derivatives : A study on the synthesis of thiazolidin-4-one derivatives evaluated their potential antioxidant effects. One derivative, in particular, showed significant antioxidant activity, comparable to ascorbic acid, indicating their potential as antioxidants (Apotrosoaei et al., 2014).

Molecular Conformation and Tautomerism

  • Methoxy-substituted 4-Phenyl-4-thiazoline-2-thiones : An investigation into the molecular conformations and tautomerism of substituted arylthiazolinethiones reveals insights into the stability and hydrogen-bond patterns of these compounds. Such studies are crucial for understanding the pharmacological properties of thiazole derivatives (Balti et al., 2016).

Antimicrobial Agents

  • Design and Biological Evaluation : A series of 2-phenyl-3-(substituted benzo[d] thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Pisal et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “4-Methoxyphenylboronic acid”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids and their derivatives have not been widely studied in Medicinal Chemistry, but the interest for these compounds has been growing . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs .

properties

IUPAC Name

4-(4-propoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-7-15-10-5-3-9(4-6-10)11-8-16-12(13)14-11/h3-6,8H,2,7H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZNBPIUKEMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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